molecular formula C14H16ClN3O2 B2899740 N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide CAS No. 2411240-42-9

N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide

Cat. No.: B2899740
CAS No.: 2411240-42-9
M. Wt: 293.75
InChI Key: ZCIWFDASOICRJZ-UHFFFAOYSA-N
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Description

N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the oxadiazole ring, an ethyl linker, and a 2-chloropropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

The next step involves the attachment of the ethyl linker, which can be achieved through alkylation reactions. Finally, the 2-chloropropanamide moiety is introduced through an amide formation reaction, typically using chloropropanoyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chloropropanamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted amides.

Scientific Research Applications

N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide involves its interaction with specific molecular targets. The benzyl group and oxadiazole ring are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide can be compared with other oxadiazole derivatives, such as:

    3-Benzyl-1,2,4-oxadiazole: Lacks the ethyl linker and chloropropanamide moiety, making it less versatile in terms of chemical reactivity.

    N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of chloropropanamide, which may result in different biological activities.

    2-Chloro-N-(3-benzyl-1,2,4-oxadiazol-5-yl)propanamide: A positional isomer with potentially different reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-9(15)13(19)16-10(2)14-17-12(18-20-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIWFDASOICRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=CC=C2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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